molecular formula C21H21NO5 B11053265 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11053265
M. Wt: 367.4 g/mol
InChI Key: NTRYAPVOKPHTLX-ZPHPHTNESA-N
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Description

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones. This compound is characterized by its unique structure, which includes a pyrrolone ring substituted with various functional groups, including ethoxyphenyl, hydroxyethyl, and phenyl groups. The presence of these groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolone Ring: The initial step involves the formation of the pyrrolone ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a diketone under acidic or basic conditions.

    Substitution Reactions: The introduction of the ethoxyphenyl, hydroxyethyl, and phenyl groups is carried out through substitution reactions. These reactions often require the use of specific reagents and catalysts to achieve the desired substitution pattern.

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, acids, bases, catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound exhibits various biological activities, making it a subject of interest in biochemical and pharmacological studies. It may act as an enzyme inhibitor or receptor ligand.

    Medicine: Due to its potential biological activities, the compound is investigated for its therapeutic properties. It may have applications in the development of new drugs for treating diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
  • 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-chlorophenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one lies in its specific substitution pattern and the presence of the ethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C21H21NO5/c1-2-27-16-10-8-15(9-11-16)19(24)17-18(14-6-4-3-5-7-14)22(12-13-23)21(26)20(17)25/h3-11,18,23-24H,2,12-13H2,1H3/b19-17-

InChI Key

NTRYAPVOKPHTLX-ZPHPHTNESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=CC=C3)/O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=CC=C3)O

Origin of Product

United States

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